1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride
CAS No.: 159187-70-9
Cat. No.: VC0004282
Molecular Formula: C19H29Cl2N3O3
Molecular Weight: 418.359
* For research use only. Not for human or veterinary use.
![1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride - 159187-70-9](/images/no_structure.jpg)
Specification
CAS No. | 159187-70-9 |
---|---|
Molecular Formula | C19H29Cl2N3O3 |
Molecular Weight | 418.359 |
IUPAC Name | 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride |
Standard InChI | InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |
Standard InChI Key | ZYCVVOZXHNDRCO-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride is identified by multiple parameters in chemical databases and literature. Table 1 summarizes the key identifiers of this compound.
Table 1: Chemical Identifiers
Parameter | Value |
---|---|
CAS Registry Number | 159311-94-1 |
SMILES Notation | COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |
InChI | InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |
Molecular Formula | C19H29Cl2N3O3 |
Molecular Weight | 418.4 g/mol |
Free Base PubChem CID | 3994476 |
The compound consists of a free base with molecular formula C19H27N3O3 (molecular weight 345.4 g/mol), which has been converted to a dihydrochloride salt (C19H29Cl2N3O3). This conversion to the salt form is a common pharmaceutical strategy to enhance water solubility and stability.
Structural Features
The molecule can be structurally divided into three key components:
-
A 2-methoxyphenylpiperazine moiety
-
A four-carbon aliphatic linker (butyl chain)
-
A pyrrolidine-2,5-dione (succinimide) terminal group
The 2-methoxyphenylpiperazine portion contains an ortho-methoxy group on the phenyl ring, which distinguishes it from other phenylpiperazine derivatives. The pyrrolidine-2,5-dione ring system represents a cyclic imide functional group that is known to confer specific pharmacological properties to molecules containing it .
Physical and Chemical Properties
Physical Properties
While comprehensive experimental data specifically for 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride is limited in the available literature, certain properties can be inferred based on its chemical structure and similar compounds.
Table 2: Physical Properties
Property | Value/Description |
---|---|
Physical State | Solid at room temperature |
Color | White to off-white crystalline powder (typical for similar compounds) |
Solubility | Soluble in water and polar organic solvents (as dihydrochloride salt) |
Molecular Weight | 418.4 g/mol |
The dihydrochloride salt form significantly enhances water solubility compared to the free base, making it more suitable for biological assays and pharmacological testing.
Chemical Stability
Synthesis and Preparation
Salt Formation
The conversion of the free base to the dihydrochloride salt is typically accomplished using hydrochloric acid in a suitable solvent, such as methanol or diethyl ether. This process involves:
-
Dissolution of the free base in an organic solvent
-
Addition of a solution of HCl (typically 2M HCl in methanol or ethereal HCl)
-
Precipitation of the dihydrochloride salt
-
Filtration and purification by recrystallization
This procedure is similar to that described for other phenylpiperazine derivatives with pyrrolidine-2,5-dione moieties .
Compounds containing the 2-methoxyphenylpiperazine structure often show nanomolar affinity for 5-HT1A receptors, with compound 1h in one study demonstrating a Ki value of 31.7 nM . The presence of the pyrrolidine-2,5-dione moiety may modify these binding affinities, potentially creating a unique pharmacological profile.
Structure-Activity Relationships
The pharmacological activity of compounds containing arylpiperazines and pyrrolidine-2,5-dione moieties is highly dependent on several structural features:
Analytical Characterization
Spectroscopic Properties
Typical characterization methods for 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride would include various spectroscopic techniques:
-
NMR Spectroscopy: The 1H NMR spectrum would typically show signals for:
-
Aromatic protons from the 2-methoxyphenyl group (δ ~6.8-7.4 ppm)
-
Methoxy group singlet (δ ~3.8 ppm)
-
Piperazine ring protons (δ ~2.5-3.5 ppm)
-
Butyl chain methylene protons (δ ~1.5-2.8 ppm)
-
Pyrrolidine-2,5-dione ring protons (δ ~2.5-2.8 ppm)
-
-
Mass Spectrometry: The molecular ion peak would be expected at m/z 345 for the free base, with characteristic fragmentation patterns.
-
IR Spectroscopy: Characteristic absorption bands would include:
-
C=O stretching of the pyrrolidine-2,5-dione group (~1700 cm⁻¹)
-
C-O-C stretching of the methoxy group (~1250 cm⁻¹)
-
N-H stretching (if present in the salt form)
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) methods would be suitable for purity analysis of this compound. Typical conditions might include:
-
Reverse-phase C18 column
-
Mobile phase consisting of acetonitrile/water with buffer (e.g., ammonium acetate or formate)
-
UV detection at ~254 nm (due to the aromatic moiety)
Research Applications and Future Directions
Current Research Status
While specific research on 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride is limited in the available literature, structural analogs have been studied for various applications:
Future Research Directions
Future research on this compound could focus on:
-
Comprehensive pharmacological profiling: Detailed receptor binding studies across a wide range of targets to fully characterize its pharmacological fingerprint.
-
Structure-activity relationship studies: Systematic modification of the structure to optimize activity at specific receptors or for specific therapeutic applications.
-
In vivo efficacy studies: Animal studies to evaluate potential therapeutic applications in epilepsy, pain, anxiety, or other conditions.
-
Drug-like property optimization: Modifications to improve solubility, bioavailability, metabolic stability, and other properties important for drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume